2-Bromo-1-(4-methoxyphenyl)dodecan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(4-methoxyphenyl)dodecan-1-one is an organic compound with the molecular formula C19H29BrO2 and a molecular weight of 369.34 g/mol . This compound is characterized by the presence of a bromine atom at the second position of the dodecanone chain and a methoxyphenyl group at the first position. It is commonly used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(4-methoxyphenyl)dodecan-1-one typically involves the bromination of 1-(4-methoxyphenyl)dodecan-1-one. The reaction is carried out using bromine in the presence of a suitable solvent such as dichloromethane. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent side reactions .
Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large-scale reactors with precise temperature and pressure controls. The raw materials, including 1-(4-methoxyphenyl)dodecan-1-one and bromine, are fed into the reactor, and the reaction is monitored to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-(4-methoxyphenyl)dodecan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Oxidation: Potassium permanganate in acidic medium at elevated temperatures.
Major Products Formed:
Substitution: 2-Hydroxy-1-(4-methoxyphenyl)dodecan-1-one.
Reduction: 2-Bromo-1-(4-methoxyphenyl)dodecan-1-ol.
Oxidation: 2-Bromo-1-(4-methoxyphenyl)dodecanoic acid.
Scientific Research Applications
2-Bromo-1-(4-methoxyphenyl)dodecan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-methoxyphenyl)dodecan-1-one involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activities. The methoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 2-Bromo-1-(4-hydroxyphenyl)dodecan-1-one
- 2-Bromo-1-(4-methylphenyl)dodecan-1-one
- 2-Bromo-1-(4-chlorophenyl)dodecan-1-one
Comparison: 2-Bromo-1-(4-methoxyphenyl)dodecan-1-one is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents on the phenyl ring. The methoxy group also enhances the compound’s solubility in organic solvents, making it more versatile for various applications .
Properties
CAS No. |
63424-84-0 |
---|---|
Molecular Formula |
C19H29BrO2 |
Molecular Weight |
369.3 g/mol |
IUPAC Name |
2-bromo-1-(4-methoxyphenyl)dodecan-1-one |
InChI |
InChI=1S/C19H29BrO2/c1-3-4-5-6-7-8-9-10-11-18(20)19(21)16-12-14-17(22-2)15-13-16/h12-15,18H,3-11H2,1-2H3 |
InChI Key |
MSIVIFTUPKEESP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C(=O)C1=CC=C(C=C1)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.